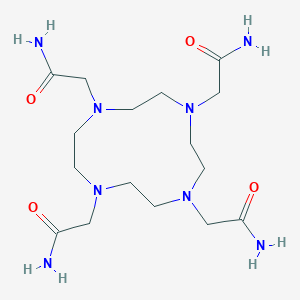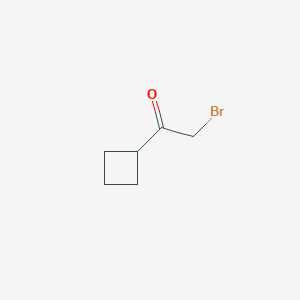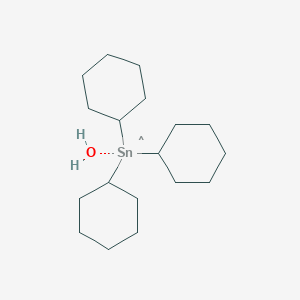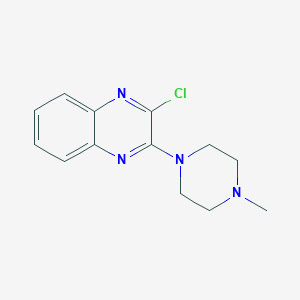
Quinoline,1,4-dihydro-4-methylene-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylene-1H-quinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of Quinoline,1,4-dihydro-4-methylene-(9ci) consists of a quinoline core with a methylene group attached at the 4-position, making it a unique and versatile compound in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Quinoline,1,4-dihydro-4-methylene-(9ci) can be achieved through various methods. One common approach involves the reaction of 2-aminobenzyl alcohol with formaldehyde under acidic conditions, followed by cyclization to form the quinoline ring. Another method includes the use of palladium-catalyzed cross-coupling reactions, where 2-bromoaniline reacts with an appropriate methylene donor in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of Quinoline,1,4-dihydro-4-methylene-(9ci) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylene-1H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of Quinoline,1,4-dihydro-4-methylene-(9ci) can yield 4-methylquinoline using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinoline-4-carboxylic acid.
Reduction: 4-Methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methylene-1H-quinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Quinoline,1,4-dihydro-4-methylene-(9ci) involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes, disrupt DNA replication, and induce apoptosis in cancer cells. The compound’s ability to interact with multiple targets makes it a promising candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A parent compound with a similar structure but without the methylene group at the 4-position.
4-Methylquinoline: A derivative with a methyl group instead of a methylene group at the 4-position.
4-Hydroxyquinoline: A compound with a hydroxyl group at the 4-position.
Uniqueness: 4-Methylene-1H-quinoline is unique due to the presence of the methylene group, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
139266-01-6 |
|---|---|
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
4-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-7,11H,1H2 |
InChI-Schlüssel |
ZBSARQBOJOXXST-UHFFFAOYSA-N |
SMILES |
C=C1C=CNC2=CC=CC=C12 |
Kanonische SMILES |
C=C1C=CNC2=CC=CC=C12 |
Synonyme |
Quinoline, 1,4-dihydro-4-methylene- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)

![Cyanamide, [2-(dimethylamino)-2-cyclopropen-1-ylidene]-(9CI)](/img/structure/B141807.png)






